molecular formula C23H26BrOP B3130927 Phosphonium, (5-hydroxypentyl)triphenyl-, bromide CAS No. 34626-52-3

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide

Cat. No.: B3130927
CAS No.: 34626-52-3
M. Wt: 429.3 g/mol
InChI Key: KNJQJOPDTKDGLE-UHFFFAOYSA-M
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Description

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is a chemical compound that has garnered significant attention in scientific research due to its diverse applications. This compound is characterized by the presence of a phosphonium group, which imparts unique chemical properties.

Preparation Methods

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with pentyl bromide, followed by the addition of hydroxylamine or hydroxylamine hydrochloride, and sodium carbonate or potassium carbonate. The resulting compound is then purified by crystallization or recrystallization. The synthesis method is relatively straightforward and yields a high-quality product, making it suitable for various research applications.

Chemical Reactions Analysis

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.

Scientific Research Applications

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, including phosphonium salts, phosphonium ylides, and phosphonium betaines.

    Biology: The compound exhibits antioxidant properties, which can protect cells from oxidative damage.

    Medicine: Due to its anti-inflammatory properties, the compound can be useful in the treatment of various inflammatory diseases.

    Industry: The compound can be used in the development of new catalysts for various organic reactions, enhancing the efficiency of industrial processes.

Mechanism of Action

The mechanism of action of Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various organic reactions due to the presence of the phosphonium group. The compound also has a positive charge on the phosphorus atom, making it an excellent electrophile in various reactions. These properties enable the compound to participate in a wide range of chemical reactions, contributing to its diverse applications in scientific research.

Comparison with Similar Compounds

Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be compared with other similar compounds, such as:

    Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the hydroxypentyl group, which imparts unique chemical properties to the former.

    Tetraphenylphosphonium bromide: This compound has an additional phenyl group compared to this compound, resulting in different chemical reactivity and applications.

    Phosphonium ylides: These compounds contain a phosphorus-carbon double bond, which is absent in this compound, leading to distinct chemical behavior.

The uniqueness of this compound lies in its specific structure, which combines the properties of a phosphonium group with a hydroxypentyl substituent, enabling it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

5-hydroxypentyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26OP.BrH/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJQJOPDTKDGLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382815
Record name Phosphonium, (5-hydroxypentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34626-52-3
Record name Phosphonium, (5-hydroxypentyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34626-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (5-hydroxypentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An equivalent of 5-bromopentanol and an equivalent of triphenylphosphine in refluxed ethanol are placed in a flask. After 72 hours of agitation in these conditions, and once returned to ambient temperature, the ethanol is evaporated under vacuum and the residue is placed into toluene at 4° C. overnight. The (5-hydroxypentyl)triphenylphosphonium bromide formed is filtered on a frit, rinsed with methyl tert-butyl ether then dried under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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